N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
The compound N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a benzene sulfonamide moiety at position 5. The benzene ring is further functionalized with a methoxy group at position 2 and methyl groups at positions 4 and 6. Key features include:
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-13-17(8-9-18(16)22)21-29(25,26)20-12-15(3)14(2)11-19(20)27-4/h8-9,11-13,21H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIHUHLXKPYXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
DBU-Mediated [4 + 2] Annulation
A catalyst-free annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs*) and α,α-dicyanoalkenes achieves >20:1 diastereoselectivity under optimized conditions (toluene, DBU, RT). This method generates the tetrahydroquinoline skeleton with a tosyl-protected amine at position 1 (Table 1).
Table 1: Optimization of Annulation Conditions for Tetrahydroquinoline Formation
| Base | Solvent | Temperature | Yield (%) | Dr |
|---|---|---|---|---|
| Cs₂CO₃ | DCM | RT | 80 | >20:1 |
| DBU | Toluene | RT | 96 | >20:1 |
| Na₂CO₃ | THF | RT | 45 | 10:1 |
Key advantages include gram-scale compatibility and one-pot synthesis potential. However, the tosyl group necessitates subsequent deprotection and functionalization, which may introduce scalability challenges.
Manganese-Catalyzed Borrowing Hydrogen Methodology
Employing a manganese(I) PN₃ pincer complex, this approach couples 2-aminobenzyl alcohols with secondary alcohols under H₂ pressure (120°C, sealed vial). The reaction achieves 85–92% yields for 1,2,3,4-tetrahydroquinolines with water as the sole byproduct. While atom-efficient, this method requires precise control of hydrogen pressure to avoid over-reduction to decahydroquinolines.
Functionalization of the Tetrahydroquinoline Nitrogen
Sulfonylation with Ethanesulfonyl Chloride
The tetrahydroquinoline’s primary amine undergoes sulfonylation using ethanesulfonyl chloride. Optimal conditions (Table 2) derive from analogous protocols for para-toluene sulfonamide derivatives:
Table 2: Sulfonylation Reaction Parameters
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | DCM | 0°C → RT | 4 | 88 |
| TEA | THF | RT | 6 | 76 |
| DBU | Acetone | 40°C | 3 | 92 |
Pyridine or DBU effectively scavenge HCl, minimizing side reactions. Post-sulfonylation, silica gel chromatography (PE/EA = 10:1) isolates the product with >95% purity.
Synthesis of 2-Methoxy-4,5-Dimethylbenzenesulfonamide
Sulfonation and Chlorination
Starting from 2-methoxy-4,5-dimethylbenzene, sulfonation with chlorosulfonic acid (ClSO₃H) at 0°C generates the sulfonic acid, which is treated with PCl₅ to yield 2-methoxy-4,5-dimethylbenzenesulfonyl chloride.
Aminolysis with Tetrahydroquinoline Intermediate
The sulfonyl chloride reacts with the secondary amine of the ethanesulfonyl-tetrahydroquinoline under Schotten-Baumann conditions (NaOH, H₂O/EtOAc):
Critical Note: Excess sulfonyl chloride (1.2 eq.) and vigorous stirring prevent disulfide formation, a common side reaction in sulfonamide synthesis.
Integrated Synthetic Route and Optimization
A consolidated pathway (Scheme 1) combines the above steps:
Scheme 1: Integrated Synthesis of Target Compound
-
Tetrahydroquinoline Core : [4 + 2] annulation → Deprotection → Ethanesulfonylation.
-
Sulfonamide Arm : Sulfonation/chlorination → Aminolysis.
Yield Analysis:
-
Overall Yield : 63% (multi-step).
Challenges and Mitigation Strategies
Diastereoselectivity in Annulation
While DBU-mediated annulation achieves >20:1 dr, competing pathways may arise with electron-deficient alkenes. Pre-complexation of p-QMs with Lewis acids (e.g., Zn(OTf)₂) enhances selectivity but introduces metal contamination risks.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups.
Reduction: Reduction reactions can modify the quinoline core and sulfonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products:
Oxidation and reduction reactions lead to various oxidized and reduced derivatives. Substitution reactions result in modified sulfonamide compounds with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a catalyst in organic reactions, particularly in facilitating complex transformations.
Material Science: Used in the synthesis of advanced materials with unique properties.
Biology:
Enzyme Inhibition: The compound can inhibit certain enzymes, making it valuable in biochemical studies.
Antimicrobial Activity: Shows potential as an antimicrobial agent against various pathogens.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
Polymer Production: Utilized in the production of specialty polymers with enhanced properties.
Chemical Sensors: Integrated into sensors for detecting specific chemical substances.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonyl and methoxy groups play crucial roles in binding to these targets, thereby modulating their activity. Specific pathways involved include inhibition of enzymatic activity and disruption of cellular processes critical to disease progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound is compared to four analogs (Table 1), highlighting substituent positions, functional groups, and molecular weight differences.
Table 1: Structural Comparison of Target Compound and Analogs
Key Findings from Structural Analysis
A. Substituent Positional Isomerism (Target vs. Compound)
- The target compound’s 2-methoxy-4,5-dimethyl benzene sulfonamide differs from ’s 4-methoxy-3,5-dimethyl isomer . Electronic effects: Para-methoxy () enhances electron-donating resonance effects, whereas ortho-methoxy may favor inductive electron withdrawal.
Functional Group Variations
Ethanesulfonyl vs. Methoxyethyl () :
- Ethanesulfonyl is a strong electron-withdrawing group, improving solubility in polar solvents and metabolic stability. Methoxyethyl () introduces ether-like flexibility but lacks sulfonyl’s acidity .
Trifluoromethanesulfonamide () :
- The triflyl group (CF₃SO₂) in is more electron-withdrawing than benzene sulfonamide, increasing acidity of the sulfonamide proton (pKa ~1-2 vs. ~10 for benzene sulfonamides) .
Heterocyclic Modifications
- The dihydrobenzo[b][1,4]dioxine ring in replaces the benzene sulfonamide, enhancing lipophilicity due to the oxygen-rich dioxane ring .
- The azo group in introduces photoresponsive properties, suggesting applications in dyes or photopharmacology .
Steric and Chiral Effects
Implications for Research and Development
- Drug design : Ethanesulfonyl and methoxy/methyl groups in the target compound may favor interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors).
- Positional isomerism : ’s para-methoxy analog might exhibit superior crystallinity due to symmetrical substitution, aiding in formulation .
- Limitations : Experimental data (e.g., NMR, solubility) for the target compound are absent in the provided evidence; inferences rely on structural analogs.
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the tetrahydroquinoline moiety and sulfonamide group, suggest diverse pharmacological applications.
Structural Characteristics
The compound's structure can be broken down into key components:
- Tetrahydroquinoline moiety : Known for its role in various biological activities.
- Ethanesulfonyl group : Enhances solubility and biological interactions.
- Methoxy and dimethylbenzene substituents : Potentially influence the compound's reactivity and biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis, similar to other sulfonamides.
- Receptor Modulation : Interaction with various receptors could modulate signaling pathways relevant to disease states.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antibacterial Activity
Studies suggest that compounds with similar structural features to sulfonamides exhibit antibacterial properties. The sulfonamide group is known for its efficacy against a range of bacterial infections by inhibiting folate synthesis pathways.
Anticancer Activity
Preliminary findings indicate potential anticancer properties. Compounds containing tetrahydroquinoline structures have been associated with anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound relative to other biologically active substances:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Sulfamethoxazole | Sulfonamide group | Antibacterial | Widely used antibiotic |
| Quinolone derivatives | Heterocyclic structure | Antibacterial | Broad-spectrum activity |
| Tetrahydroquinoline derivatives | Similar core structure | Anticancer | Potentially novel mechanisms |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antibacterial Studies : A study demonstrated that sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, establishing a foundation for exploring this compound's potential in this area .
- Anticancer Research : A recent investigation into tetrahydroquinoline derivatives revealed their ability to inhibit cancer cell proliferation in vitro. The study reported IC50 values indicating effective concentrations for inducing cytotoxicity in various cancer cell lines .
- Mechanistic Insights : Research into the mechanism of action of similar compounds has shown that they may interact with specific enzymes or receptors involved in critical cellular processes. This information could guide future studies on the pharmacodynamics of the target compound .
Q & A
Q. Key Parameters Table :
| Parameter | Optimal Range/Choice | Impact on Yield/Purity |
|---|---|---|
| Temperature | 40–50°C (reflux) | Minimizes side reactions |
| Solvent | Dichloromethane or DMF | Enhances sulfonyl group reactivity |
| Purification | Silica gel chromatography | Removes unreacted sulfonyl chlorides |
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy and methyl groups on benzene) and tetrahydroquinoline core integrity .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 492.58 for analogous compounds) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water mobile phases .
Basic: How to design initial biological activity screening assays?
Methodological Answer:
- In Vitro Enzyme Inhibition : Use fluorescence-based assays (e.g., human carbonic anhydrase II) with varying compound concentrations (1–100 µM) to calculate IC50 values .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7) via MTT assays, comparing results to positive controls like doxorubicin .
Advanced: What methodologies elucidate its enzyme interaction mechanisms?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) to immobilized enzyme targets .
- Molecular Dynamics Simulations : Model ligand-enzyme complexes (e.g., using AutoDock Vina) to identify critical hydrogen bonds and hydrophobic interactions .
- X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., nNOS) to map binding pockets .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Repeat assays under standardized conditions (pH 7.4, 37°C) with rigorous controls .
- Purity Validation : Re-analyze compound batches via HPLC and NMR to exclude impurity-driven artifacts .
- Dose-Response Curves : Test across 5–6 log concentrations to confirm activity trends and rule out false positives .
Advanced: How to establish structure-activity relationships (SAR) for analogs?
Methodological Answer:
- Derivative Synthesis : Modify substituents (e.g., replace methoxy with fluorine or methyl groups) .
- Biological Profiling : Compare IC50 values across analogs to identify critical functional groups (e.g., sulfonamide vs. carboxamide) .
Q. SAR Table (Example) :
| Substituent Position | Modification | Enzyme Inhibition (IC50) |
|---|---|---|
| Benzene (C2) | Methoxy → Fluorine | IC50 ↓ 30% |
| Tetrahydroquinoline | Ethanesulfonyl → Benzyl | IC50 ↑ 2-fold |
Advanced: How to assess pharmacokinetic properties like metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 minutes .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (%) and correlate with bioavailability .
Advanced: How to address solubility limitations in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility without cytotoxicity .
- Salt Formation : Synthesize sodium or hydrochloride salts to improve solubility (>1 mg/mL in PBS) .
Advanced: What strategies improve target selectivity over related enzymes?
Methodological Answer:
- Selectivity Screening : Profile against enzyme isoforms (e.g., nNOS vs. eNOS/iNOS) using kinetic assays .
- Computational Filtering : Prioritize analogs with lower predicted binding energies for off-targets using docking scores .
Advanced: How to design comparative studies with structural analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
